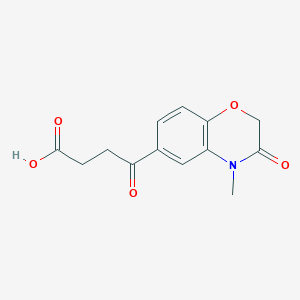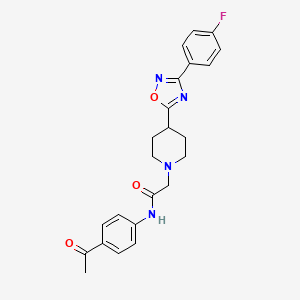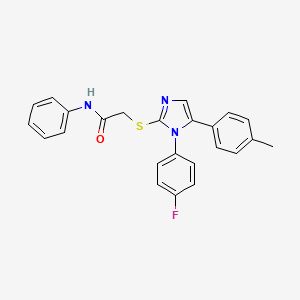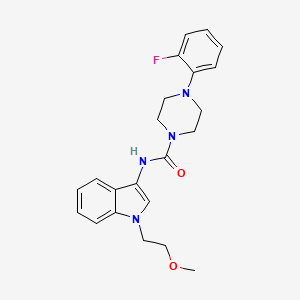
4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid is a complex organic compound characterized by its benzoxazine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-aminophenol with a suitable diketone under acidic conditions to form the benzoxazine ring. This intermediate is then subjected to further reactions, such as acylation, to introduce the oxobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. Additionally, purification steps like recrystallization and chromatography are crucial to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazine ring or the oxobutanoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an enzyme inhibitor or a ligand for receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its chemical stability and reactivity make it suitable for applications in polymer science and the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Alternatively, it could act as a ligand, modulating receptor activity and influencing cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
- 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-methyl ester
- 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-ethyl ester
Uniqueness
Compared to these similar compounds, 4-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid is unique due to the presence of the oxobutanoic acid moiety. This additional functional group enhances its reactivity and expands its potential applications in various fields. The compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and industrial applications.
Propriétés
IUPAC Name |
4-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-14-9-6-8(10(15)3-5-13(17)18)2-4-11(9)19-7-12(14)16/h2,4,6H,3,5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQGUERUHXEOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-4-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2934555.png)
![2-{Hydroxy[(pyridin-2-yl)amino]methylidene}-2,3-dihydropyridin-3-one](/img/structure/B2934560.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridine-4-carboxamide](/img/structure/B2934562.png)

![6,8-dibromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2934564.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acrylamide](/img/structure/B2934565.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(cinnamylthio)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2934567.png)
![N-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2934568.png)
![[(S)-beta-Methyl-2-methoxyphenethyl]amine](/img/structure/B2934569.png)
![2-Phenyl-1-{4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl}butan-1-one](/img/structure/B2934570.png)
![2-{[1-(3-chloro-4-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole](/img/structure/B2934571.png)


![3-{[(thiophen-2-yl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B2934575.png)
